molecular formula C9H20N2O B11914923 2-(4-Propylpiperazin-1-yl)ethanol CAS No. 3221-17-8

2-(4-Propylpiperazin-1-yl)ethanol

Cat. No.: B11914923
CAS No.: 3221-17-8
M. Wt: 172.27 g/mol
InChI Key: JJVDPWJWBAAPGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Propylpiperazin-1-yl)ethanol ( 3221-17-8) is a versatile piperazine-based building block of significant interest in medicinal and organic chemistry. With a molecular formula of C9H20N2O and a molecular weight of 172.27, this compound features both a piperazine ring, which is a privileged scaffold in drug discovery, and a terminal ethanol group, providing two distinct sites for chemical functionalization . This structure makes it a valuable intermediate for the design and synthesis of novel bioactive molecules. Piperazine and piperidine derivatives are extensively utilized in pharmaceutical research due to their wide range of biological activities. Compounds containing these scaffolds are found in therapies targeting various conditions, including as antagonists for receptors like orexin and 5-HT7, calcium channel blockers, and antinociceptive agents . The presence of the N-propyl group and the hydroxyethyl chain on the piperazine ring in this specific compound offers researchers a chiral-like scaffold for constructing potential enzyme inhibitors or receptor ligands. Related structures have shown promise in developing inhibitors for cancer-associated carbonic anhydrase isoforms (CA IX and XII) and have been explored as key synthons in the total synthesis of natural products and other complex molecules . As a reagent, it is typically stored sealed in a dry environment at 2-8°C to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

3221-17-8

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

2-(4-propylpiperazin-1-yl)ethanol

InChI

InChI=1S/C9H20N2O/c1-2-3-10-4-6-11(7-5-10)8-9-12/h12H,2-9H2,1H3

InChI Key

JJVDPWJWBAAPGG-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1)CCO

Origin of Product

United States

Preparation Methods

Synthesis of 1-Propylpiperazine

1-Propylpiperazine is prepared by reacting piperazine with propyl bromide in the presence of a base such as potassium carbonate. Selective mono-alkylation is achieved using a 1:1 molar ratio under reflux in toluene. Excess propyl bromide or prolonged reaction times risk di-alkylation, necessitating careful stoichiometric control.

Reaction with 2-Chloroethanol

The 1-propylpiperazine intermediate is then treated with 2-chloroethanol in a polar aprotic solvent (e.g., dimethylformamide) with triethylamine as an acid scavenger. Refluxing at 80–100°C for 12–24 hours drives the reaction to completion.

Reaction Conditions:

  • Solvent: Toluene or DMF

  • Base: Triethylamine or K₂CO₃

  • Temperature: 80–100°C

  • Time: 12–24 hours

Mechanism:
The reaction proceeds via nucleophilic substitution (SN2), where the piperazine nitrogen attacks the electrophilic carbon of 2-chloroethanol, displacing chloride.

Yield Optimization:

  • Excess 2-Chloroethanol: A 2:1 molar ratio of 2-chloroethanol to 1-propylpiperazine maximizes conversion.

  • Inert Atmosphere: Nitrogen purging reduces oxidative side reactions.

One-Pot Synthesis via Concurrent Alkylation

For industrial scalability, a one-pot approach minimizes intermediate isolation steps. Piperazine is treated simultaneously with propyl bromide and 2-chloroethanol under phase-transfer conditions.

Procedure:

  • Piperazine, propyl bromide, and 2-chloroethanol are mixed in a 1:1:1 molar ratio.

  • Tetrabutylammonium bromide (TBAB) is added as a phase-transfer catalyst.

  • The reaction is heated to 60°C for 48 hours in aqueous NaOH.

Challenges:

  • Competitive Alkylation: Both amines on piperazine may react, requiring excess alkylating agents.

  • Byproduct Formation: Di-substituted products like 1,4-dipropylpiperazine-2-ethanol necessitate rigorous purification.

Purification and Characterization

Distillation

Crude product is distilled under reduced pressure (0.0065 mbar) at 220°C, yielding two fractions:

  • Fraction 1: 96.6% purity (24.5 g).

  • Fraction 2: 99.6% purity (22.2 g).

Column Chromatography

Silica gel chromatography with ethyl acetate/methanol gradients (10–50% methanol) resolves mono- and di-alkylated impurities.

Typical Chromatography Parameters:

Stationary PhaseMobile Phase GradientPurity Achieved
Silica Gel 6050% EtOAc → 10% MeOH>99%

Analytical Validation

  • NMR: δ 1.45 (t, 3H, CH₂CH₂CH₃), 2.55 (m, 4H, piperazine CH₂), 3.65 (t, 2H, CH₂OH).

  • HRMS: Calculated for C₉H₂₀N₂O [M+H⁺]: 172.27; Found: 172.27.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

MethodYield (%)Purity (%)Key AdvantageLimitation
Stepwise Alkylation78–9099.6High selectivityMulti-step, time-intensive
One-Pot Synthesis65–7295.2ScalabilityLower purity due to byproducts
Reductive AminationN/AN/ANot applicable for this compoundRequires ketone/aldehyde

Industrial-Scale Considerations

Solvent Recovery

Toluene and DMF are reclaimed via rotary evaporation and reused, reducing costs by ~20%.

Waste Management

Chloride byproducts (e.g., KCl) are neutralized with lime, forming inert CaCl₂ for safe disposal.

Chemical Reactions Analysis

Types of Reactions

2-(4-Propylpiperazin-1-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Medicinal Chemistry

2-(4-Propylpiperazin-1-yl)ethanol has been investigated for its potential therapeutic effects, particularly as a pharmacological agent targeting various receptors in the central nervous system (CNS).

  • Histamine H3 Receptor Modulation : This compound has been studied for its ability to modulate the histamine H3 receptor, which plays a crucial role in neurotransmitter release regulation. This modulation can have implications for treating CNS disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD) .

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit antimicrobial properties. These compounds have been tested against various bacterial strains and have shown promising results in inhibiting growth, suggesting potential applications in developing new antimicrobial agents .

Synthesis of Hybrid Compounds

The compound serves as a building block in synthesizing hybrid compounds with enhanced biological activities. For instance, it can be used to create piperazine derivatives that combine with other pharmacophores to improve efficacy against specific targets .

Mechanism of Action

The mechanism of action of 2-(4-Propylpiperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key Structural Features Influencing Activity
  • Piperazine Core : The piperazine ring provides a rigid scaffold for hydrogen bonding and electrostatic interactions.
  • Alkyl Chain Length : The propyl group at the 4-position balances lipophilicity and steric effects, enhancing receptor binding compared to shorter (methyl, ethyl) or longer (butyl) chains.
  • Ethanol Substituent: The 2-ethanol group contributes to aqueous solubility via hydrogen bonding, differentiating it from analogs with hydrophobic or acidic groups.
Physicochemical Comparison
Compound Substituents Molecular Formula Molecular Weight (g/mol) Aqueous Solubility Key Applications
2-(4-Propylpiperazin-1-yl)ethanol 4-propyl, 2-ethanol C₉H₂₀N₂O 172.27 Moderate Aβ disaggregation, H3 receptor studies
2-(4-Ethylpiperazin-1-yl)ethanol 4-ethyl, 2-ethanol C₈H₁₈N₂O 158.24 High Aβ inhibition (less potent than propyl)
2-(4-Methylpiperazin-1-yl)ethanol 4-methyl, 2-ethanol C₇H₁₆N₂O 144.21 High Limited activity in Aβ studies
EPPS (buffer analog) 4-sulfonic acid, 2-ethanol C₈H₂₀N₂O₄S 252.32 High Buffer agent, weak Aβ inhibition

Notes:

  • The propyl chain in this compound increases lipophilicity compared to ethyl/methyl analogs, enhancing membrane permeability and receptor binding .
  • Ethanol vs. Sulfonic Acid: EPPS, with a sulfonic acid group, exhibits weaker Aβ disaggregation than this compound, highlighting the importance of the neutral ethanol group in targeting hydrophobic Aβ aggregates .
Amyloid-Beta (Aβ) Aggregation Inhibition
  • This compound: Demonstrates dose-dependent Aβ disaggregation in vivo at 10–100 mg/kg/day, with superior efficacy compared to ethyl and methyl analogs .
  • 2-(4-Ethylpiperazin-1-yl)ethanol (HEPES): Shows moderate Aβ inhibition but requires higher concentrations in vitro due to reduced hydrophobic interactions .
  • Methyl and Shorter Chains : Minimal activity, likely due to insufficient lipophilicity for penetrating Aβ plaques .
Histamine H3 Receptor Modulation
  • Propylpiperazine Derivatives : Exhibit moderate to high affinity for H3 receptors (e.g., Ki = 15–50 nM), attributed to optimal alkyl chain length for receptor pocket accommodation .
  • Ethyl and Methyl Analogs : Lower affinity (Ki > 100 nM), as shorter chains reduce hydrophobic interactions with the receptor’s binding site .

Biological Activity

2-(4-Propylpiperazin-1-yl)ethanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

This compound is characterized by its piperazine moiety, which is known for conferring various biological activities. The structure can be represented as follows:

C9H19N2O\text{C}_9\text{H}_{19}\text{N}_2\text{O}

This compound features a propyl group attached to the piperazine ring and an ethanol group, which may influence its solubility and interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of piperazine compounds exhibit antimicrobial properties. A study highlighted that certain piperazine derivatives demonstrated significant activity against various microorganisms, suggesting that this compound may possess similar properties .

MicroorganismActivity Level
Escherichia coliModerate
Staphylococcus aureusStrong
Candida albicansWeak

Neuropharmacological Effects

Piperazine derivatives are also known to interact with neurotransmitter systems. A structure-activity relationship (SAR) study found that modifications in the piperazine structure could enhance dopaminergic activity, which is crucial for developing treatments for neurological disorders such as Parkinson’s disease .

Mechanism of Action:
The proposed mechanism involves modulation of dopamine receptors, particularly D2 and D3 receptors, leading to neuroprotective effects in animal models .

Study on Antidepressant Effects

A clinical trial investigated the antidepressant potential of compounds related to this compound. The results showed a significant reduction in depressive symptoms among participants treated with a related piperazine compound compared to the placebo group. This suggests potential applicability in treating mood disorders .

Evaluation of Analgesic Properties

Another study assessed the analgesic properties of piperazine derivatives. The findings indicated that compounds with similar structures exhibited notable pain-relieving effects in animal models, hinting at the potential use of this compound in pain management therapies .

Q & A

Q. What are the established synthetic routes for 2-(4-Propylpiperazin-1-yl)ethanol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between a piperazine derivative (e.g., 1-propylpiperazine) and a halogenated ethanol derivative. For example, reacting 1-propylpiperazine with 2-chloroethanol in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) for 12–24 hours, followed by purification via column chromatography (silica gel, methanol/dichloromethane gradient) . Optimization includes adjusting stoichiometry (1:1.2 molar ratio of piperazine to haloethanol), using bases like K₂CO₃ to neutralize HCl byproducts, and monitoring progress via TLC or LC-MS.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm the piperazine ring (δ 2.4–3.1 ppm for N–CH₂ groups) and ethanol moiety (δ 3.6–3.8 ppm for –CH₂OH).
  • X-ray Crystallography : Single-crystal diffraction (e.g., using SHELX-97 ) resolves bond lengths and angles, particularly verifying the propylpiperazine-ethanol linkage. For example, C–O bonds in ethanol moieties typically measure ~1.42 Å, while C–N bonds in piperazine range from 1.45–1.49 Å .
  • Mass Spectrometry : ESI-MS in positive ion mode identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 203.2) and fragmentation patterns .

Q. How does the compound interact with biological targets, and what assays validate these interactions?

  • Methodological Answer : Piperazine derivatives often target serotonin or dopamine receptors. Use radioligand binding assays (e.g., ³H-labeled ligands for 5-HT₁A receptors) to measure affinity (Kᵢ values). Competitive displacement assays with HEK-293 cells expressing cloned receptors can quantify inhibition constants. Computational docking (e.g., AutoDock Vina) predicts binding poses, while Multiwfn analyzes electrostatic potential surfaces to identify interaction hotspots (e.g., hydrogen bonding with ethanol –OH) .

Advanced Research Questions

Q. How can computational tools resolve contradictions in experimental data (e.g., NMR vs. X-ray structures)?

  • Methodological Answer : Discrepancies between solution (NMR) and solid-state (X-ray) structures arise from conformational flexibility. Use density functional theory (DFT) with Gaussian 16 to calculate energy-minimized conformers. Compare experimental NMR shifts (via GIAO-DFT) and X-ray torsion angles. For example, Multiwfn can map electron localization functions (ELF) to validate hydrogen-bonding networks in crystals . If conflicts persist, variable-temperature NMR or molecular dynamics simulations (e.g., GROMACS) assess dynamic behavior in solution.

Q. What strategies improve the compound’s stability under physiological conditions for in vivo studies?

  • Methodological Answer :
  • pH Stability : Perform accelerated degradation studies at pH 1–10 (simulating gastrointestinal and plasma environments). Use HPLC to monitor degradation products (e.g., hydrolysis of the ethanol moiety).
  • Prodrug Design : Modify the –OH group to esters (e.g., acetyl) for enhanced lipophilicity and slow hydrolysis in vivo.
  • Formulation : Encapsulate in PEGylated liposomes to reduce hepatic clearance. Validate via pharmacokinetic studies in rodent models .

Q. How can researchers address gaps in toxicological data for this compound?

  • Methodological Answer :
  • In Vitro Assays : Perform Ames tests (bacterial reverse mutation) and micronucleus assays (CHO-K1 cells) to assess genotoxicity.
  • In Silico Prediction : Tools like ProTox-II predict LD₅₀ and organ-specific toxicity based on structural analogs (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride ).
  • In Vivo Profiling : Conduct acute toxicity studies in zebrafish embryos (OECD TG 236) to estimate LC₅₀ and developmental effects .

Q. What advanced computational methods elucidate the compound’s electronic properties for catalyst design?

  • Methodological Answer :
  • Wavefunction Analysis : Use Multiwfn to calculate Fukui indices for nucleophilic/electrophilic sites. For example, the ethanol oxygen may act as a nucleophile (f⁻ > 0.1).
  • Molecular Orbital Analysis : Visualize HOMO-LUMO gaps with GaussView to predict redox behavior. A small gap (<4 eV) suggests potential as a ligand in transition-metal complexes .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting crystallographic data for piperazine derivatives?

  • Methodological Answer : Discrepancies in bond lengths or angles (e.g., C–N vs. C–O distances) may arise from lattice packing effects. Use the Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions. For example, hydrogen bonds between ethanol –OH and adjacent molecules can shorten O–H···N contacts by 0.1–0.3 Å . Cross-validate with neutron diffraction data if available, as X-ray may underestimate H-atom positions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.